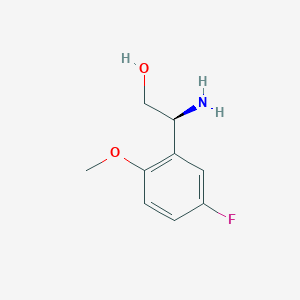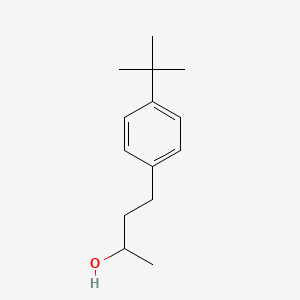
(R)-1-(3-Methylpyridin-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Methylpyridin-4-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 3-position and an ethan-1-ol group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylpyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with 3-methylpyridine to form the corresponding alcohol.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(3-Methylpyridin-4-yl)ethan-1-ol may involve large-scale Grignard reactions followed by chiral resolution using high-performance liquid chromatography (HPLC) or other chiral separation techniques.
化学反应分析
Types of Reactions
Oxidation: ®-1-(3-Methylpyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used.
科学研究应用
Chemistry
®-1-(3-Methylpyridin-4-yl)ethan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
Industry
In the industrial sector, ®-1-(3-Methylpyridin-4-yl)ethan-1-ol can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of ®-1-(3-Methylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites on the target molecules, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
(S)-1-(3-Methylpyridin-4-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Methylpyridin-4-yl)ethan-1-one: The ketone derivative of the compound.
3-Methylpyridine: The parent compound without the ethan-1-ol group.
Uniqueness
®-1-(3-Methylpyridin-4-yl)ethan-1-ol is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it valuable in the development of enantioselective drugs and catalysts.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
(1R)-1-(3-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1 |
InChI 键 |
WTCOYCKRAXPKFD-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(C=CN=C1)[C@@H](C)O |
规范 SMILES |
CC1=C(C=CN=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




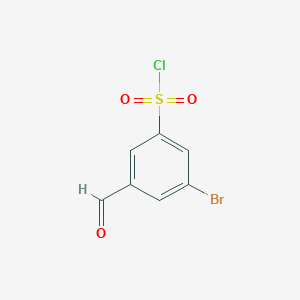
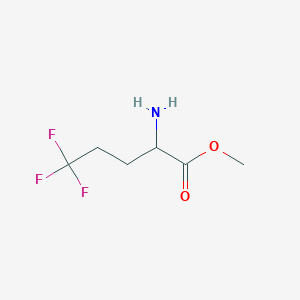
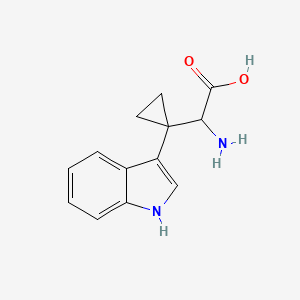
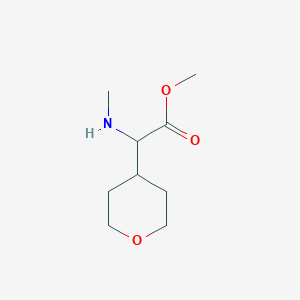

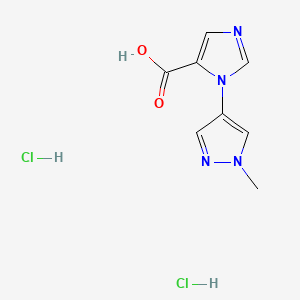
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
